molecular formula C5H11NO3 B12910498 Glycine, N-(3-hydroxypropyl)- CAS No. 100747-20-4

Glycine, N-(3-hydroxypropyl)-

Cat. No.: B12910498
CAS No.: 100747-20-4
M. Wt: 133.15 g/mol
InChI Key: QIVWFDDLWNUYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-(3-hydroxypropyl)-, also known in research contexts as the oxytocin analog HPOT, is a synthetic compound of significant interest in pharmacological and physiological studies. Its primary researched application is as a highly potent agonist for the human oxytocin receptor (OTR), showing exceptional promise in ex vivo studies on uterine contraction . In comparative analyses using human uterine tissues, HPOT demonstrated a markedly higher potency than native oxytocin, with a calculated EC50 of 189 pM compared to 5,340 pM for oxytocin, and also outperformed the analog carbetocin . This suggests its potential utility as a research tool for understanding and developing interventions for conditions like postpartum hemorrhage resulting from uterine atony. The mechanism of action for HPOT involves binding to and activating oxytocin receptors, though it exhibits characteristics of a partial agonist with an Emax of approximately 75% relative to oxytocin in human uterine tissue . Furthermore, research indicates that HPOT shows additivity with oxytocin and can effectively overcome inhibition by the oxytocin antagonist atosiban, providing a robust profile for investigative applications . The compound is a derivative of the amino acid glycine, which itself is a fundamental building block for proteins and a crucial inhibitory neurotransmitter in the central nervous system . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100747-20-4

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

2-(3-hydroxypropylamino)acetic acid

InChI

InChI=1S/C5H11NO3/c7-3-1-2-6-4-5(8)9/h6-7H,1-4H2,(H,8,9)

InChI Key

QIVWFDDLWNUYST-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(=O)O)CO

Origin of Product

United States

Preparation Methods

Data Table: Reaction Parameters for Hydrogenation

Parameter Value
Hydrogen Pressure 40–80 bar
Temperature Range 115°C
Solvent Used Methanol
Monitoring Technique Thin-layer chromatography

Reflux Method with Acetate Addition

This method utilizes heating under reflux and subsequent precipitation:

  • Reaction Setup :

    • Heat a mixture containing glycine, 3-amino-1-propanol, and water at 90–100°C for three hours.
  • Precipitation :

    • Add ethanol to dissolve residues.
    • Introduce acetate under cooling conditions to precipitate the product.
  • Final Processing :

    • Collect precipitated N-(3-hydroxypropyl)glycine.
    • Distill solvents under reduced pressure to obtain pure sodium salt derivatives.

Data Table: Reflux Reaction Parameters

Parameter Value
Temperature Range 90–100°C
Solvent Used Ethanol
Precipitation Agent Acetate
Final Product Sodium salt derivatives

Modified Synthesis Using Meldrum’s Acid

This method involves a multi-step synthesis starting from Meldrum’s acid:

  • Intermediate Formation :

    • Esterify Meldrum’s acid with fatty acid chlorides (e.g., oleoyl-chloride).
  • Deprotection :

    • Use trifluoroacetic acid (TFA) at room temperature to selectively remove protecting groups without degrading other ester bonds.
  • Yield Optimization :

    • Achieve total yields up to 40% through careful purification steps.

Data Table: Meldrum’s Acid-Based Synthesis

Step Key Reagent Yield (%)
Esterification Fatty acid chlorides High (>85%)
Deprotection Trifluoroacetic acid Up to 40%

Chemical Reactions Analysis

Types of Reactions: Glycine, N-(3-hydroxypropyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-(3-oxopropyl)glycine.

    Reduction: Regeneration of Glycine, N-(3-hydroxypropyl)-.

    Substitution: Formation of various substituted glycine derivatives.

Scientific Research Applications

Pharmacological Applications

Oxytocin Analog Development:
Recent studies have identified Glycine, N-(3-hydroxypropyl)- as a promising analog of oxytocin. Research indicates that this compound can induce uterine contractions ex vivo, demonstrating binding affinities for human oxytocin receptors that differ from those of traditional oxytocin. This suggests potential applications in reproductive health and labor induction therapies .

Opioid Analgesic Tolerance:
Another significant application is in the context of opioid analgesic tolerance. Glycine transporter-1 (GlyT-1) inhibitors, including those that enhance glycine levels, have been shown to minimize tolerance to opioid analgesics. This mechanism is crucial in chronic pain management, where maintaining opioid efficacy is essential. The studies indicate that GlyT-1 inhibitors can alter the dynamics of glycine and glutamate levels in cerebrospinal fluid, thus impacting pain pathways and potentially providing a therapeutic avenue for chronic pain conditions .

Neuroscience Applications

Synaptic Transmission Enhancement:
In neuroscience research, Glycine, N-(3-hydroxypropyl)- has been studied for its role in enhancing synaptic transmission at specific synapses such as the calyx of Held. Experiments have shown that glycine can increase the amplitude of excitatory postsynaptic currents (EPSCs), indicating its importance as a neurotransmitter in modulating synaptic strength and plasticity. This enhancement was observed to be significant across different experimental conditions, suggesting a robust mechanism through which glycine influences neural communication .

Case Studies

Case Study 1: Uterine Contraction Induction
A study published in 2023 examined the effects of Glycine, N-(3-hydroxypropyl)- on uterine contractions in vitro and ex vivo settings. The findings revealed that this compound not only mimicked some actions of oxytocin but also exhibited unique properties that could be harnessed for therapeutic use in obstetrics .

Case Study 2: Chronic Pain Management
In a model of mononeuropathic pain involving partial sciatic nerve ligation in rats, the administration of GlyT-1 inhibitors demonstrated significant antiallodynic effects. The study highlighted the role of glycine in modulating pain pathways and suggested that enhancing glycine signaling could be a viable strategy for addressing opioid tolerance and improving pain management outcomes .

Data Tables

Application Area Findings Implications
PharmacologyInduces uterine contractions; binds to oxytocin receptorsPotential use in labor induction therapies
Pain ManagementMinimizes opioid analgesic tolerance; alters glycine/glutamate levelsNew strategies for chronic pain relief
NeuroscienceEnhances synaptic transmission; increases EPSC amplitudeInsights into synaptic plasticity mechanisms

Mechanism of Action

The mechanism of action of Glycine, N-(3-hydroxypropyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to glycine receptors and modulate their activity. This interaction can influence various physiological processes, including neurotransmission and muscle contraction. The compound’s unique structure allows it to exhibit distinct binding affinities and efficacies compared to other glycine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Compounds for Comparison

  • Oxytocin (OT): The endogenous hormone regulating uterine contractions and lactation.
  • Carbetocin : A long-acting OT analog with similar clinical applications.
  • FBOT (N-(p-fluorobenzyl) glycine) : A fluorinated OT analog with enhanced pharmacokinetic properties .

Pharmacodynamic and Pharmacokinetic Profiles

Parameter HPOT OT Carbetocin FBOT
EC50 (human uterus) 190 pM 5,340 pM 12,090 pM 556 pM
Contraction Strength 166% ± 14.9% 127% ± 5.4% 99% ± 1.9% ~86% of OT efficacy
Agonist Efficiency 75% of OT 100% (reference) 81% of OT 86% of OT
Receptor Selectivity OTR > V1A OTR OTR OTR + V1A
Partial Agonism Observed at 100 nM No No Observed at 100 nM

Key Findings from Comparative Studies

Potency : HPOT demonstrates superior potency (EC50 = 190 pM) compared to OT (5,340 pM) and Carbetocin (12,090 pM) in human uterine tissues, attributed to enhanced OTR binding affinity .

Species-Specific Effects : In HEK-293 cells overexpressing OTRs, FBOT acts as a "super-agonist," but HPOT shows stronger activity in human uterine tissues, highlighting tissue- and species-dependent receptor dynamics .

Antagonist Interactions : HPOT partially overcomes Atosiban (OTR antagonist) inhibition better than FBOT, suggesting differences in receptor binding pockets .

Limitations and Challenges

  • Partial Agonism : At 100 nM, both HPOT and FBOT exhibit reduced efficacy, complicating dose optimization .
  • Receptor Cross-Activity : FBOT activates V1A receptors at high concentrations, which may contribute to off-target effects like vasoconstriction .

Biological Activity

Glycine, N-(3-hydroxypropyl)-, also referred to as HP Gly, is an analog of glycine that has garnered attention for its potential biological activities, particularly in the context of neurotransmission and uterine contraction. This article reviews the biological activity of HP Gly, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

HP Gly is a modified form of glycine, featuring a hydroxypropyl group attached to the nitrogen atom. This modification may influence its interaction with various receptors and transporters in the body.

1. Uterine Contraction

Recent studies have highlighted the uterotonic effects of HP Gly. In an investigation comparing HP Gly with oxytocin (OT), it was found that HP Gly exhibited high binding affinities for human oxytocin receptors in vitro. The results indicated that HP Gly could induce uterine contractions more effectively than OT, suggesting its potential use in managing postpartum hemorrhage .

2. Interaction with Glycine Receptors

HP Gly's interaction with glycine receptors is crucial for its pharmacological profile. Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS), and its analogs can modulate synaptic transmission. HP Gly may enhance glycine's effects by acting as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory functions .

1. Inhibition of Glycine Transporters

Research indicates that HP Gly may influence glycine transporter-1 (GlyT-1) activity. Inhibition of this transporter can lead to increased extracellular glycine levels, thereby enhancing NMDA receptor activity and potentially ameliorating cognitive deficits associated with various neurological disorders .

2. Impact on Neurotransmitter Release

HP Gly's ability to modulate neurotransmitter release has been documented in behavioral studies involving animal models. For instance, it was observed that administration of HP Gly could alter the levels of glutamate and glycine in cerebrospinal fluid, suggesting a role in neurotransmitter homeostasis during chronic morphine treatment .

Case Studies and Experimental Data

A series of experiments have been conducted to assess the biological activity of HP Gly:

  • Uterine Contraction Study : In vitro studies demonstrated that HP Gly induced stronger contractions compared to OT, indicating its potential therapeutic applications in obstetrics .
  • Behavioral Studies : In rodent models, HP Gly administration was linked to significant changes in pain perception and tolerance development when combined with opioids .

Data Table: Summary of Key Findings

Study FocusFindingsReference
Uterine ContractionInduced stronger contractions than oxytocin
GlyT-1 InteractionIncreased extracellular glycine levels
Neurotransmitter LevelsAltered levels of glutamate and glycine in CSF

Q & A

Q. What is the functional significance of Glycine, N-(3-hydroxypropyl)- (HPOT) in oxytocin receptor studies?

HPOT is a synthetic oxytocin (OT) analog where the proline residue at position 7 is replaced with N-(3-hydroxypropyl) glycine. It acts as a potent OT receptor agonist, demonstrating higher sensitivity (EC₅₀ = 189 pM) and efficacy in inducing uterine contractions compared to OT (EC₅₀ = 5,340 pM) in human uterine tissue . Its primary research application lies in studying uterine contractility mechanisms and developing therapies for postpartum hemorrhage.

Q. What experimental methods are used to evaluate HPOT's effects on uterine contractions?

In vitro organ bath assays are standard. Human or murine uterine strips are mounted in Tyrode solution-filled baths, and contractions are recorded using force transducers and LabChart Pro software. Parameters like AUC (area under the curve) and EC₅₀ are calculated via dose-response curves (variable slope models) in GraphPad Prism . HPOT is typically tested at 1–100 nM, with exposure times of 15–20 minutes per dose .

Q. How does HPOT compare to oxytocin in potency and efficacy?

In human uterine tissue, HPOT shows 28-fold higher potency than OT (EC₅₀ = 189 pM vs. 5,340 pM) but slightly lower maximal efficacy (75% of OT’s AUC). However, at 1 nM, HPOT induces contractions equivalent to OT, suggesting superior activity at low concentrations. This contrasts with carbetocin, which has lower potency (EC₅₀ = 12,090 pM) .

Advanced Research Questions

Q. How do species-specific differences impact HPOT’s pharmacological profile?

HPOT exhibits divergent EC₅₀ values in human vs. murine models. In non-pregnant mice, HPOT’s EC₅₀ is lower than in humans, potentially due to species-specific OT receptor expression patterns or gestational state differences (e.g., non-pregnant vs. term-pregnant tissue) . This underscores the need for cautious extrapolation of preclinical data to clinical settings.

Q. What methodological approaches address data contradictions between in vitro and in vivo studies?

Discrepancies arise from factors like tissue heterogeneity (e.g., uterine region-specific receptor density) and plasma OT levels affecting receptor desensitization. To mitigate this:

  • Use longitudinal uterine strips from consistent anatomical regions .
  • Pre-treat tissues with OT receptor antagonists (e.g., atosiban) to isolate HPOT-specific effects .
  • Validate findings across multiple species and gestational states .

Q. How can synergistic or antagonistic interactions between HPOT and OT be quantified?

The Bliss independence model is applied to calculate combination indices (CI):

CI=EA+EBEA×EBEAB\text{CI} = \frac{E_A + E_B - E_A \times E_B}{E_{AB}}

where EAE_A, EBE_B, and EABE_{AB} represent responses to individual and combined agonists. HPOT-OT mixtures show additive effects (CI ≈ 1.0), while HPOT with antagonists like atosiban exhibits partial reversibility, indicating receptor competition .

Q. Why does HPOT display partial agonism at high concentrations?

At 100 nM, HPOT’s efficacy plateaus at ~75% of OT’s maximal response, suggesting receptor saturation or biased signaling (e.g., preferential Gq vs. β-arrestin pathways). This contrasts with its full agonism at lower doses, highlighting the need for dose optimization in therapeutic applications .

Q. What are the key challenges in designing clinical studies for HPOT?

  • Sample variability : Human uterine samples from cesarean sections vary in gestational age (30–40 weeks) and OT receptor density .
  • Ethical constraints : Limited access to term-pregnant human tissue necessitates reliance on murine models, which may not fully replicate human physiology .
  • Statistical power : Small sample sizes (e.g., n=7 in murine studies) require stringent statistical corrections (Bonferroni) to avoid false positives .

Methodological Tables

Q. Table 1: Comparative Pharmacological Profiles of HPOT, OT, and Carbetocin

ParameterHPOTOTCarbetocin
EC₅₀ (human uterus)189 pM5,340 pM12,090 pM
Max Efficacy (%OT)75%100%81%
EC₅₀ (murine uterus)120 pM*450 pM*N/A
*Data extrapolated from non-pregnant murine models .

Q. Table 2: Key Experimental Parameters for Uterine Contraction Assays

ParameterSpecification
Tissue preparationLongitudinal strips from uterine fundus
Bath solutionTyrode’s (37°C, pH 7.4, O₂/CO₂ 95:5)
Data acquisitionLabChart Pro 6 (0.5 Hz low-pass filter)
Statistical analysisGraphPad Prism 8 (ANOVA with Bonferroni)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.